Home > Products > Screening Compounds P123516 > N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide - 2034464-20-3

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

Catalog Number: EVT-3057089
CAS Number: 2034464-20-3
Molecular Formula: C18H18F5N3O2
Molecular Weight: 403.353
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4-{[4-({(3R)-1-Butyl-3-[(R)-cyclohexyl(hydroxy)methyl]-2,5-dioxo-1,4,9-triazaspiro[5.5]undec-9-yl}methyl)phenyl]oxy}benzoic acid hydrochloride (873140; Aplaviroc)

Compound Description: 873140, also known as Aplaviroc, is a potent allosteric noncompetitive antagonist of the CCR5 receptor. [] It exhibits strong antiviral effects against HIV-1. [] 873140 effectively blocks the binding of chemokines 125I-MIP-1α (also known as 125I-CCL3, 125I-LD78) and 125I-RANTES (125I-CCL5) to the CCR5 receptor. [] It also inhibits the calcium response triggered by CCR5 activation by CCL5 (RANTES). [] The compound exhibits a slow dissociation rate from CCR5, resulting in persistent blockade of the receptor. []

Relevance: While 873140 targets the CCR5 receptor and has a vastly different structure compared to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide, it is included here due to its role as a noncompetitive allosteric antagonist. This mechanism of action is relevant because other compounds discussed in the provided papers, like those targeting the HIV-1 matrix protein, also exhibit noncompetitive allosteric inhibition. [] Understanding the structure-activity relationships of various allosteric inhibitors, including 873140, could be helpful in the development and optimization of novel compounds like N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide.

(Z)-(4-bromophenyl){1′-[(2,4-dimethyl-1-oxido-3-pyridinyl)carbonyl]-4′-methyl-1,4′-bipiperidin-4-yl}methanone O-ethyloxime (Sch-C; SCH 351125)

Compound Description: Sch-C, also known as SCH 351125, is another noncompetitive allosteric antagonist of the CCR5 receptor. [] It effectively blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to the CCR5 receptor. []

Relevance: Similar to 873140, Sch-C is a noncompetitive allosteric antagonist of the CCR5 receptor. [] Although its structure differs significantly from N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide, it provides a valuable comparison point for understanding the diverse structural characteristics that can contribute to allosteric inhibition.

4,6-dimethyl-5-{[4-methyl-4-((3S)-3-methyl-4-{(1R)-2-(methyloxy)-1-[4-(trifluoromethyl)phenyl]ethyl}-1-piperazinyl)-1-piperidinyl]carbonyl}pyrimidine (Sch-D; SCH 417,690; Vicriviroc)

Compound Description: Sch-D, also known as SCH 417,690 and Vicriviroc, acts as a noncompetitive allosteric antagonist of the CCR5 receptor. [, , ] It effectively inhibits the binding of chemokines 125I-MIP-1α and 125I-RANTES to the CCR5 receptor. []

Relevance: Sharing the same mechanism of action as 873140 and Sch-C, Sch-D highlights the structural diversity among noncompetitive allosteric antagonists of the CCR5 receptor. [] Comparing its structure to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide could provide insights into the common structural features associated with allosteric modulation, despite the differences in their target receptors.

4,4-difluoro-N-((1S)-3-{(3-endo)-3-[3-methyl-5-(1-methylethyl)-4H-1,2,4-triazol-4-yl]-8-azabicyclo[3.2.1]oct-8-yl}-1-phenyl-propyl)cyclohexanecarboxamide (UK-427,857; Maraviroc)

Compound Description: UK-427,857, also known as Maraviroc, is another noncompetitive allosteric antagonist of the CCR5 receptor. [, , ] It blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to the CCR5 receptor. []

Relevance: UK-427,857 adds to the growing list of structurally diverse compounds that exhibit noncompetitive allosteric antagonism of the CCR5 receptor. [] By comparing its structure with N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide, it is possible to gain a broader understanding of the structural requirements for allosteric inhibition, even when targeting different receptors.

Compound Description: TAK779 is a noncompetitive allosteric antagonist of the CCR5 receptor. [] It blocks the binding of chemokines 125I-MIP-1α and 125I-RANTES to the receptor. []

Relevance: This compound further emphasizes the structural diversity of noncompetitive allosteric CCR5 antagonists. [] Including TAK779 in the analysis alongside N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide contributes to a more comprehensive understanding of the different structural motifs associated with allosteric inhibition.

5-[(4-{(3S)-4-[(1R,2R)-2-ethoxy-5-(trifluoromethyl)-2,3-dihydro-1H-inden-1-yl]-3-methylpiperazin-1-yl}-4-methylpiperidin-1-yl)carbonyl]-4,6-dimethylpyrimidine dihydrochloride (INCB9471)

Compound Description: INCB9471 is a potent and specific noncompetitive inhibitor of the human CCR5 receptor. [] It shows strong activity against monocyte migration and HIV-1 infection. [] INCB9471 exhibits a slow dissociation rate from CCR5, leading to prolonged receptor blockade. []

Relevance: As a noncompetitive CCR5 inhibitor, INCB9471 shares a key mechanistic similarity with N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide, which is also believed to function via noncompetitive allosteric inhibition. [, ] Comparing the structures of these two compounds could help elucidate the structural features responsible for this shared mode of action.

2-(4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl})‐1‐piperazinyl)‐N‐(4‐methylphenyl)acetamide (7)

Compound Description: Compound 7 is a small molecule inhibitor of HIV-1 assembly. [] It targets the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein, acting as a noncompetitive allosteric inhibitor. [] Compound 7 diminishes the production of new HIV-1 virus by competing with PI(4,5)P2 for MA binding. []

Relevance: This compound is highly relevant to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide due to its shared 1,2,4-oxadiazole core structure and its function as a noncompetitive allosteric inhibitor. [] Both compounds also contain acetamide moieties, further contributing to their structural similarity. Comparing these compounds can provide valuable insights into the structure-activity relationship of 1,2,4-oxadiazole-based inhibitors targeting viral proteins.

3‐(2‐ethoxyphenyl)‐5‐[[4‐(4‐nitrophenyl)piperazin‐1‐yl]methyl]‐1,2,4‐oxadiazole (17)

Compound Description: Compound 17 is another small molecule identified through a virtual screen targeting the PI(4,5)P2 binding site of the HIV-1 MA protein. [] It exhibits antiviral activity, although it is less potent than compound 7. []

Relevance: While less potent than compound 7, compound 17 is still structurally related to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide due to the presence of a 1,2,4-oxadiazole core. [] This shared structural feature suggests a potential for similar binding interactions with viral proteins, despite differences in the substituents around the core.

N‐[4‐ethoxy‐3‐(1‐piperidinylsulfonyl)phenyl]‐2‐(imidazo[2,1‐b][1,3]thiazol‐6‐yl)acetamide (18)

Compound Description: Compound 18 was also identified in the same virtual screen as compounds 7 and 17, targeting the PI(4,5)P2 binding site of the HIV-1 MA protein. [] It possesses antiviral activity. []

Relevance: Although lacking the 1,2,4-oxadiazole core found in N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide, compound 18 is relevant due to its shared target – the PI(4,5)P2 binding site of the HIV-1 MA protein. [] This shared target suggests that studying the binding interactions of compound 18 with MA could provide insights into the druggability of this site and inform the development of more potent inhibitors, potentially including those based on the 1,2,4-oxadiazole scaffold like the target compound.

Properties

CAS Number

2034464-20-3

Product Name

N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(3-(trifluoromethyl)phenyl)acetamide

IUPAC Name

N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-2-[3-(trifluoromethyl)phenyl]acetamide

Molecular Formula

C18H18F5N3O2

Molecular Weight

403.353

InChI

InChI=1S/C18H18F5N3O2/c19-17(20)6-4-12(5-7-17)16-25-15(28-26-16)10-24-14(27)9-11-2-1-3-13(8-11)18(21,22)23/h1-3,8,12H,4-7,9-10H2,(H,24,27)

InChI Key

ZPAWGNIEULZPHR-UHFFFAOYSA-N

SMILES

C1CC(CCC1C2=NOC(=N2)CNC(=O)CC3=CC(=CC=C3)C(F)(F)F)(F)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.